3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
Thieno[3,2-d]pyrimidin derivatives are synthesized through various chemical reactions, demonstrating a wide range of potential applications in medicinal chemistry and drug design. For example, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines has shown potential antianaphylactic activity, suggesting the therapeutic relevance of these compounds in allergic reactions (Wagner et al., 1993).
Pharmacological Applications
Several thieno[3,2-d]pyrimidin derivatives have been investigated for their pharmacological effects. For instance, compounds with the thieno[2,3-d]pyrimidin-4(3H)-one structure have been reported for their importance as pharmacophores, indicating a significant interest in developing drugs based on this scaffold (Shi et al., 2018). Additionally, derivatives incorporating pyrimidine rings have been synthesized for antimicrobial evaluations, showing moderate activity and underscoring their potential in creating new antimicrobial agents (Farag et al., 2009).
Molecular Imaging Applications
Compounds based on the thieno[3,2-d]pyrimidin framework have also been explored for their utility in molecular imaging, particularly in positron emission tomography (PET) for studying peripheral benzodiazepine receptors (PBRs). This indicates their potential in neurodegenerative disorder diagnostics (Fookes et al., 2008).
Chemical Interactions and Binding Studies
The interaction of related compounds with biological molecules like bovine serum albumin (BSA) has been studied, revealing their binding constants and thermodynamic parameters. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs (Meng et al., 2012).
properties
IUPAC Name |
3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-3-23(4-2)19-22-15-10-12-27-17(15)18(26)24(19)11-9-16(25)21-14-7-5-13(20)6-8-14/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFZCKHRVQAAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NC3=CC=C(C=C3)F)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.